molecular formula C16H17NO2S B2371419 2-(4-Hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenyl-1-penten-3-one CAS No. 320424-51-9

2-(4-Hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenyl-1-penten-3-one

Cat. No. B2371419
CAS RN: 320424-51-9
M. Wt: 287.38
InChI Key: OZPKDGIDZZTWHO-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide” is a chemical compound with the empirical formula C5H6N2OS2 and a molecular weight of 174.24 . It is a solid substance .


Molecular Structure Analysis

The InChI string for “2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide” is 1S/C5H6N2OS2/c6-3(9)1-5-7-4(8)2-10-5/h2,8H,1H2,(H2,6,9) .


Physical And Chemical Properties Analysis

The melting point of “2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide” is greater than 300°C .

Scientific Research Applications

Synthesis and Characterization

The compound 2-(4-Hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenyl-1-penten-3-one is involved in the synthesis and characterization of various trifluoromethyl heterocyclic compounds. The synthesis involves the creation of bis-trifluoromethyl 4-hydroxy-1,3-thiazoline and one thiazole derivative, showcasing the compound's utility in developing new molecules with specific properties. These newly synthesized molecules are further characterized by spectroscopical properties such as IR, Raman, NMR, and their crystalline structures, highlighting the compound's role in the creation and analysis of new chemical entities (Coyanis et al., 2003).

Sensor Applications

In the realm of sensor technology, derivatives of the compound are employed in the creation of fluorescent chemosensors. For instance, HDDP (a derivative of the compound) was synthesized and found to be a turn-on fluorescent chemosensor with high selectivity and sensitivity for Al3+ ions. The interaction of HDDP with various metal ions was studied, showcasing its potential applications in environmental monitoring and chemical sensing (Asiri et al., 2018).

Electrochemical Analysis

The compound's electrochemical behavior was studied, revealing insights into its reduction processes. The study involved the investigation of its behavior on a DME, detailing the electron transfer processes and the theoretical treatment applied to determine the interaction of the intermediate radical formed in these processes (Almirón et al., 1988).

Drug Development Applications

The compound and its derivatives have found applications in drug development, particularly as inhibitors of various biological processes. One study explored the quantitative structure-activity relationships of 2-[4-thiazol-2-yl)phenyl]-propionic acid derivatives, analyzing their inhibition of cyclooxygenase. The study correlated the activity of these compounds with their structural modifications, providing valuable insights for medicinal chemistry and drug design (Yoichiro et al., 1992).

Safety and Hazards

The safety information for “2-(4-Hydroxy-1,3-thiazol-2-yl)ethanethioamide” includes the GHS06 hazard statement and the precautionary statements P301 + P330 + P331 + P310 .

properties

IUPAC Name

(Z)-2-(4-hydroxy-1,3-thiazol-2-yl)-4,4-dimethyl-1-phenylpent-1-en-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2S/c1-16(2,3)14(19)12(15-17-13(18)10-20-15)9-11-7-5-4-6-8-11/h4-10,18H,1-3H3/b12-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZPKDGIDZZTWHO-XFXZXTDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)C(=CC1=CC=CC=C1)C2=NC(=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)/C(=C/C1=CC=CC=C1)/C2=NC(=CS2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.